molecular formula C21H17ClN2O7S B300654 2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid

2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid

Cat. No. B300654
M. Wt: 476.9 g/mol
InChI Key: HKPLSJLNRWKBNF-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is an important drug candidate for the treatment of various diseases due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and enzymes. The compound has been shown to inhibit the activity of various kinases such as Akt and mTOR, which are involved in the regulation of cell growth and survival. It also modulates the expression of various cytokines and enzymes involved in inflammation and diabetes.
Biochemical and Physiological Effects:
2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid exhibits several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory and anti-diabetic properties by modulating the expression of various cytokines and enzymes. The compound has been shown to modulate the activity of various kinases such as Akt and mTOR, which are involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid in lab experiments are its unique chemical structure and pharmacological properties. The compound exhibits promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. However, the limitations of using this compound in lab experiments are its complex synthesis method and high cost.

Future Directions

There are several future directions for the research on 2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid. One of the future directions is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the identification of its molecular targets and signaling pathways to better understand its mechanism of action. Furthermore, the compound can be modified to improve its pharmacological properties and reduce its toxicity. Finally, more preclinical and clinical studies are required to evaluate the safety and efficacy of the compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is a complex process that involves several steps. The first step is the preparation of 2-chloro-4-nitrobenzoic acid, which is then reacted with 5-bromo-2-furaldehyde to obtain 2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid. The final product is obtained by purification and isolation of the desired compound.

Scientific Research Applications

2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory and anti-diabetic properties by modulating the expression of various cytokines and enzymes.

properties

Product Name

2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid

Molecular Formula

C21H17ClN2O7S

Molecular Weight

476.9 g/mol

IUPAC Name

2-chloro-4-[5-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H17ClN2O7S/c22-15-9-12(1-3-14(15)20(27)28)16-4-2-13(31-16)10-17-19(26)24(21(29)32-17)11-18(25)23-5-7-30-8-6-23/h1-4,9-10H,5-8,11H2,(H,27,28)/b17-10-

InChI Key

HKPLSJLNRWKBNF-YVLHZVERSA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)SC2=O

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)SC2=O

Origin of Product

United States

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